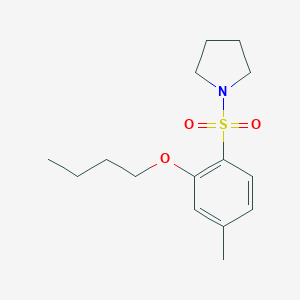
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether, also known as SPP-301, is a synthetic compound that has been extensively studied for its potential use in scientific research. SPP-301 belongs to the class of compounds known as sulfonylphenyl ethers, which have been shown to have a variety of biological activities.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, as well as the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes known as protein kinases. These enzymes play a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether may be able to disrupt the growth and survival of cancer cells, as well as modulate the immune response in inflammatory diseases.
Biochemical and Physiological Effects:
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the activity of key signaling pathways involved in cancer cell growth and survival. In inflammatory diseases, 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether for lab experiments is its specificity for protein kinases, which allows for the study of specific signaling pathways involved in various cellular processes. Additionally, 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical studies. However, one of the limitations of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether. One area of research is to further elucidate the mechanism of action of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether, particularly with regard to its effects on protein kinases. Additionally, further preclinical studies are needed to determine the efficacy and safety of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether in animal models of cancer and inflammatory diseases. Finally, the development of more efficient synthesis methods for 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether may enable its use in larger-scale studies and clinical trials.
Métodos De Síntesis
The synthesis of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-isopropyl-4-nitrophenyl propyl ether, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with pyrrolidine and sulfonyl chloride to give the final product, 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether. The overall yield of this synthesis method is approximately 25%.
Propiedades
Nombre del producto |
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(3-propan-2-yl-4-propoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-4-11-20-16-8-7-14(12-15(16)13(2)3)21(18,19)17-9-5-6-10-17/h7-8,12-13H,4-6,9-11H2,1-3H3 |
Clave InChI |
UHHYTJHMXAGCPL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


